1-Phenyl-d5-ethanol
Overview
Description
1-Phenyl-d5-ethanol is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 127.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biocatalytic Preparation in Pharmaceutical Intermediates
1-Phenyl-d5-ethanol plays a role in the pharmaceutical industry, particularly in the synthesis of certain drug intermediates. Chen et al. (2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells. This process demonstrated high enantioselectivity and improved yield, showcasing its potential application in pharmaceutical synthesis (Chen, Xia, Liu, & Wang, 2019).
Molecular Structure Studies
The molecular structure and stability of this compound derivatives have been the subject of research. For instance, Percino et al. (2015) investigated the molecular structure of 1-phenyl-2-(2-pyridyl)ethanol obtained from a Knoevenagel condensation reaction. Their study provided insights into the stability and hydrogen bond formation in these compounds, which are crucial for developing similar compounds (Percino, Chapela, Cerón, Soriano-Moro, & Castro, 2015).
Controlled Release of Bioactives
In food science, this compound is used in developing controlled-release systems for bioactives. Zarandona et al. (2020) developed chitosan films containing 2-phenyl ethanol for controlled release. Their research demonstrated the potential of using this compound in food packaging and preservation technologies (Zarandona, Barba, Guerrero, Caba, & Maté, 2020).
Enantioselective Synthesis
Enantioselective synthesis is another application of this compound in chemical reactions. Singh et al. (2010) explored the enantioselective transesterification of 1-phenyl ethanol using lipases from Pseudomonas aeruginosa. This study highlights its utility in producing chirally pure aryl ethanols, a crucial aspect in pharmaceutical and chemical synthesis (Singh, Singh, & Banerjee, 2010).
Applications in Chemical Sensing
This compound has been utilized in the development of chemical sensors. Surdo et al. (2018) reported the use of silicon/air photonic crystals for high-sensitivity chemical analysis of water-ethanol mixtures, demonstrating the potential of this compound in sensing technologies (Surdo, Carpignano, Merlo, & Barillaro, 2018).
Mechanism of Action
Target of Action
1-Phenyl-d5-ethanol is a unique compound with a distinct isotopic composition
Mode of Action
Its distinct isotopic composition and blend of aromaticity and aliphatic characteristics make it a subject of interest in organic chemistry and pharmacology . It’s possible that it interacts with its targets in a way that leverages these properties, but more research is needed to confirm this.
Biochemical Pathways
Its deuterium-labeled structure and phenyl group suggest that it could be used for isotope tracing studies, providing insights into the synthesis and metabolism of diverse organic compounds .
Pharmacokinetics
Its physical properties such as boiling point of 204°c , melting point of 19-20°C , and density of 1.053 g/mL at 25°C could potentially influence its bioavailability.
Result of Action
Given its unique isotopic composition and blend of aromaticity and aliphatic characteristics , it’s plausible that it could have interesting effects at the molecular and cellular level, but more research is needed to confirm this.
Properties
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575817 | |
Record name | 1-(~2~H_5_)Phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90162-45-1 | |
Record name | 1-(~2~H_5_)Phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90162-45-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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